3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester
Overview
Description
3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is an amine-reactive haptenylation reagent . This succinimidyl ester derivative of digoxigenin has been shown to inhibit the Na+/K± ATPase by binding to the cardiac steroid receptor site .
Synthesis Analysis
The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody .Molecular Structure Analysis
The molecular formula of 3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester is C31H42N2O9 . The InChI string representation of its structure is1S/C31H42N2O9/c1-29-11-9-19 (32-24 (35)5-8-27 (38)42-33-25 (36)6-7-26 (33)37)14-18 (29)3-4-21-22 (29)15-23 (34)30 (2)20 (10-12-31 (21,30)40)17-13-28 (39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3, (H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1
. Chemical Reactions Analysis
The succinimidyl ester derivative of digoxigenin can react with amines, making it useful for attaching this important hapten to biomolecules of interest .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 586.68 . It is typically stored at -20°C .Scientific Research Applications
Enzyme Inhibition and Affinity Labeling:
- This compound has been used in the study of Na+/K(+)-ATPase, a key enzyme involved in cellular ion balance. Researchers found that like digoxigenin, its protein-reactive derivatives (including 3-amino-3-deoxydigoxigenin hemisuccinimide succinimidyl ester) inhibited the sodium pump. This suggests a potential application in studying and modifying the activity of this enzyme (Antolović et al., 1995).
Bioconjugation and Fluorescent Labeling:
- The compound's utility extends to bioconjugation and fluorescent labeling. It's been used in preparing haptens for immunoassay of glycine-conjugated bile acids, indicating its role in developing sensitive assays for biological compounds (Miyairi et al., 1984).
- Additionally, its analogs have been utilized in the synthesis of cleavable protein cross-linking reagents, demonstrating its application in studying protein-protein interactions and protein structures (Lomant & Fairbanks, 1976).
Protein and Nucleotide Modification:
- Research also shows its application in protein thiolation and reversible protein-protein conjugation, hinting at its role in creating protein complexes for various biochemical studies (Carlsson et al., 1978).
- Its use extends to modifying antibodies for drug delivery, as seen in studies where it was used to understand the release mechanism of drugs from antibody-drug conjugates (Chih et al., 2011).
RNA and DNA Research:
- The compound has been leveraged in RNA research, particularly in creating sensitive probes for studying RNA interactions and structure formation (Kierzek et al., 1993).
- It's also been used in post-synthetic modifications of oligonucleotides, adding functional groups to study nucleic acid behavior and interactions (Beban & Miller, 2000).
Safety And Hazards
Future Directions
The amine-reactive version of digoxigenin (3-amino-3-deoxygigoxigenin hemisuccinamide, SE) can be used to attach this important hapten to biomolecules of interest for subsequent detection with an anti-digoxigenin antibody . This opens up possibilities for its use in various research and diagnostic applications.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]amino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O9/c1-29-11-9-19(32-24(35)5-8-27(38)42-33-25(36)6-7-26(33)37)14-18(29)3-4-21-22(29)15-23(34)30(2)20(10-12-31(21,30)40)17-13-28(39)41-16-17/h13,18-23,34,40H,3-12,14-16H2,1-2H3,(H,32,35)/t18-,19+,20-,21-,22+,23-,29+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGRLJRQILBRQ-ZCIIQETRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)NC(=O)CCC(=O)ON6C(=O)CCC6=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746897 | |
Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester | |
CAS RN |
216299-46-6 | |
Record name | (3beta,5beta,12beta)-3-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutanamido}-12,14-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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